molecular formula C11H11ClN2S B2586809 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-12-1

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2586809
CAS No.: 863001-12-1
M. Wt: 238.73
InChI Key: CBQNDRJFHDVCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of multitarget-directed ligands (MTDLs) aimed at complex neurodegenerative diseases. The compound's structure incorporates a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities and presence in several pharmacologically active molecules . The substitution at the 2-position with a pyrrolidine ring is a common feature in the design of histamine H3 receptor (H3R) ligands . H3 receptors are G-protein coupled receptors that function as autoreceptors and heteroreceptors, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine . Consequently, H3R antagonists have demonstrated precognitive effects and are investigated for the treatment of central nervous system disorders like Alzheimer's disease . The chloro substituent at the 6-position is a key modification that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. Beyond its potential as an H3R ligand, the benzothiazole core is a versatile pharmacophore. This scaffold is found in compounds evaluated for monoamine oxidase (MAO) inhibition and butyrylcholinesterase (BuChE) inhibition . These enzymes are important therapeutic targets in Alzheimer's disease, as BuChE plays a growing role in cholinergic neurotransmission in later stages of the disease, and MAO-B activity is linked to increased oxidative stress and amyloid-beta production . Therefore, this compound serves as a critical intermediate for researchers designing and synthesizing novel MTDLs that simultaneously modulate multiple pathological pathways, offering a promising strategy for addressing the multifactorial nature of neurodegenerative diseases .

Properties

IUPAC Name

6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNDRJFHDVCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.

    Pyrrolidinyl Substitution: The final step involves the substitution of the 2-position with a pyrrolidinyl group. This can be accomplished through nucleophilic substitution using pyrrolidine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and suitable solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Anticonvulsant Activity

Mechanism and Efficacy
Research indicates that thiazole derivatives, including those with pyrrolidine rings, exhibit promising anticonvulsant properties. For instance, compounds bearing the thiazole moiety have shown effective results in various seizure models. The structure-activity relationship (SAR) studies suggest that the presence of a pyrrolidine ring enhances anticonvulsant activity significantly. One study reported an analogue with a median effective dose (ED50) of 18.4 mg/kg, demonstrating substantial protective effects against seizures induced by pentylenetetrazol (PTZ) .

Comparative Analysis of Anticonvulsant Agents

CompoundED50 (mg/kg)Mechanism of ActionReference
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole18.4GABAergic modulation
Standard Drug (Ethosuximide)20.0Calcium channel inhibition
Other Thiazole Derivatives<20.0Various mechanisms

Anticancer Properties

In Vitro Studies
The compound has demonstrated notable anticancer activity against various cancer cell lines. In particular, thiazole-pyridine hybrids have been synthesized and evaluated for their efficacy against breast cancer cells, showing an IC50 value lower than that of standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups, such as chlorine, is crucial for enhancing antiproliferative effects.

Case Studies on Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF-7 (breast cancer)5.71
5-FluorouracilMCF-7 (breast cancer)6.14
Other Thiazole DerivativesVariousVariable <10.0

Antibiotic Resistance

Potential Applications Against Resistant Strains
The compound's structure suggests potential as a multitargeted ligand for combating antibiotic resistance. Research has highlighted thiazoles' role in inhibiting bacterial mechanisms that contribute to resistance, making them candidates for new antibiotic therapies . The SAR analysis indicates that modifications can enhance antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chloro and pyrrolidinyl groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The benzothiazole core can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole, highlighting substituent variations and their impacts:

Compound Name Substituents (Position) Key Properties/Applications Reference
6-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole Cl (6), 2,5-dimethylpyrrole (2) Enhanced lipophilicity; explored in antimicrobial studies [4]
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole Cl (6), diazepane (2) Larger ring size increases solubility; kinase inhibition potential [7]
2-Amino-6-chlorobenzo[d]thiazole Cl (6), NH₂ (2) Precursor for hydrazine derivatives; moderate analgesic activity [5, 6]
6-((4-Methylthiazol-2-yl)ethynyl)benzo[d]thiazole Ethynyl-thiazole (6), H (2) Extended conjugation for optoelectronic applications [8]
Electronic and Steric Effects
  • Pyrrolidine vs. Diazepane Substitution : Replacing pyrrolidine with a seven-membered diazepane ring (as in ) increases molecular weight (267.78 g/mol → 281.84 g/mol) and solubility due to reduced steric hindrance. The diazepane analog shows improved binding to kinase targets, likely due to enhanced hydrogen-bonding capacity .
  • Pyrrolidine vs. 2,5-Dimethylpyrrole : The dimethylpyrrole variant () introduces electron-donating methyl groups, raising lipophilicity (logP ≈ 3.2 vs. 2.8 for the parent compound). This modification correlates with improved cell membrane penetration in antimicrobial assays .

Physicochemical and Pharmacokinetic Profiles

Property This compound 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole 2-Amino-6-chlorobenzo[d]thiazole
Molecular Weight (g/mol) 267.78 281.84 200.67
logP (Predicted) 2.8 2.5 1.9
Aqueous Solubility (mg/mL) 0.12 0.28 0.45
Plasma Protein Binding (%) 85 78 65

Key Observations :

  • The diazepane analog’s higher solubility aligns with its reduced logP, favoring bioavailability .
  • The amino derivative’s lower molecular weight and logP enhance renal clearance but limit CNS penetration .

Biological Activity

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound of considerable interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data from diverse sources.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with a chloro group and a pyrrolidine moiety. This unique structure enhances its reactivity and biological activity, making it a versatile scaffold for drug development.

Target Enzymes

Research indicates that compounds with similar structures often target key enzymes involved in inflammatory processes. Specifically, this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway responsible for prostaglandin synthesis. Inhibition of COX leads to reduced production of inflammatory mediators, suggesting potential anti-inflammatory effects.

Biochemical Pathways

The compound's interaction with the arachidonic acid pathway can result in:

  • Decreased Prostaglandin Production : This is associated with anti-inflammatory and analgesic activities.
  • Potential Neuroprotective Effects : Similar thiazole derivatives have shown neuroprotective properties, which could be relevant for neurological disorders .

Anti-inflammatory and Analgesic Effects

The inhibition of COX enzymes suggests that this compound may exhibit anti-inflammatory properties. Studies on related compounds have demonstrated significant reductions in inflammation markers, supporting this hypothesis .

Anticonvulsant Activity

Thiazole derivatives have been investigated for anticonvulsant properties. For instance, some thiazole-integrated compounds have shown promising results in reducing seizure activity in animal models, indicating that this compound may also possess similar effects .

Antibacterial Potential

The antibacterial activity of benzothiazole derivatives has been well-documented. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting essential bacterial enzymes such as DNA gyrase .

Research Findings and Case Studies

Activity TypeRelated FindingsReference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation markers
AnticonvulsantSignificant reduction in seizure activity in animal models
AntibacterialEffective against S. aureus and E. coli with MIC values comparable to standard antibiotics

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals targeting various diseases:

  • Neurological Disorders : Its potential neuroprotective effects make it a candidate for treating conditions like epilepsy.
  • Infectious Diseases : The antibacterial properties suggest applications in developing new antibiotics.

Q & A

What are the key synthetic methodologies for 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?

Basic Research Question
Synthesis typically involves multi-step reactions starting from substituted benzothiazole precursors. A common approach is the nucleophilic substitution of 6-chloro-2-mercaptobenzothiazole with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternative routes include cyclization reactions using hydrazonoyl halides or coupling with alkyl carbothioates in polar aprotic solvents . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio for amine derivatives) and reaction time (6–12 hours). Purity is enhanced via recrystallization from methanol or ethanol .

Advanced Research Question How can solvent polarity and catalyst selection mitigate side reactions (e.g., over-alkylation or ring-opening)? Studies suggest using DMF with catalytic KI to improve regioselectivity, reducing byproducts like 2,6-dichloro derivatives. Microwave-assisted synthesis (50–100 W, 15–30 minutes) can enhance yield (15–20% improvement) while minimizing decomposition .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Standard characterization includes:

  • ¹H/¹³C NMR : Key signals include the pyrrolidine N–CH₂ protons (δ 2.7–3.1 ppm) and benzothiazole C-2 proton (δ 7.8–8.2 ppm) .
  • FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C–S (690–750 cm⁻¹) confirm the thiazole ring .
  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Advanced Research Question How can contradictions in spectral data (e.g., unexpected NOEs in NMR or anomalous mass fragments) be resolved? For example, overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) to assign stereochemistry or detect conformational isomers . High-resolution mass spectrometry (HRMS) with ESI+ ionization can distinguish between molecular ion clusters and adducts .

What computational strategies are employed to predict the bioactivity of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps, correlating with antibacterial or kinase-inhibitory activity . Molecular docking (AutoDock Vina) against targets (e.g., EGFR or COX-2) identifies binding poses, with scoring functions (ΔG ≤ −8 kcal/mol) indicating strong affinity . MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å confirming viable interactions .

How do structural modifications (e.g., substituent variation) affect the biological activity of this compound?

Basic Research Question
Substituents at the pyrrolidine nitrogen (e.g., methyl, acetyl) or benzothiazole C-4/C-5 positions modulate solubility and target affinity. For instance:

  • Electron-withdrawing groups (Cl, NO₂) : Enhance antibacterial potency (MIC 8–16 µg/mL against S. aureus) but reduce solubility .
  • Hydrophilic groups (OH, NH₂) : Improve aqueous solubility (logP reduction by 0.5–1.0) but may decrease blood-brain barrier penetration .

Advanced Research Question How can SAR studies resolve paradoxical results (e.g., increased cytotoxicity without improved efficacy)? Systematic substitution at the benzothiazole C-6 position (e.g., F, Br) combined with in vitro metabolic stability assays (microsomal t₁/₂ >30 minutes) identifies optimal pharmacophores .

What strategies address contradictions in reported biological data for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1.2–5.8 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human enzymes and controls (celecoxib as a reference) improves reproducibility . For in vivo studies, variations in bioavailability (e.g., Cmax differences due to formulation) require pharmacokinetic profiling (AUC₀–24h ≥500 ng·h/mL) to validate efficacy .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Batch-to-batch variability in purity (>98% HPLC) demands robust process controls:

  • Critical Parameters : Temperature (±2°C), pH (7.5–8.5 for amine coupling), and solvent removal (azeotropic distillation) .
  • Green Chemistry Approaches : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) reduces environmental impact while maintaining yield (85–90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.